(3S,4S)-3-(Cyclopropylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide
Description
(3S,4S)-3-(Cyclopropylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide is a tetrahydrothiophene derivative characterized by a 1,1-dioxide moiety, a hydroxyl group at the 4-position, and a cyclopropylamino substituent at the 3-position.
Properties
Molecular Formula |
C7H13NO3S |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
(3S,4S)-4-(cyclopropylamino)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C7H13NO3S/c9-7-4-12(10,11)3-6(7)8-5-1-2-5/h5-9H,1-4H2/t6-,7-/m1/s1 |
InChI Key |
ZIINTXBQQWMMDG-RNFRBKRXSA-N |
Isomeric SMILES |
C1CC1N[C@@H]2CS(=O)(=O)C[C@H]2O |
Canonical SMILES |
C1CC1NC2CS(=O)(=O)CC2O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Multi-Step Organic Reactions
Step 1: Formation of the Thioether or Tetrahydrothiophene Core
The initial step involves synthesizing a tetrahydrothiophene derivative, often through cyclization of suitable precursors such as dihydrothiophenes or thiolactones . For example, the reaction of dihydrothiophen-3(2H)-one derivatives with nucleophiles like amines can yield the core ring structure.
Step 2: Introduction of the Sulfone Group
Oxidation of the sulfur atom in the tetrahydrothiophene ring to form the sulfone (SO₂) is achieved using oxidants such as oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) . This step is crucial for the compound's bioactivity and stability.
Step 3: Incorporation of the Cyclopropylamino Group
The cyclopropylamino group is introduced via nucleophilic substitution or addition reactions. A typical route involves reacting a suitable electrophilic intermediate (e.g., a halogenated tetrahydrothiophene derivative) with cyclopropylamine or its derivatives under basic conditions, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Step 4: Stereochemical Control
Stereoselectivity is achieved through chiral catalysts or chiral auxiliaries, ensuring the formation of the (3S,4S) isomer. This may involve chiral ligands or enantioselective catalysis during the cyclization or substitution steps.
Specific Literature Methods
From the synthesis of related tetrahydrothiophene derivatives : Literature suggests that the oxidation of 4-hydroxy tetrahydrothiophene derivatives using oxidants like H₂O₂ in the presence of catalysts yields the sulfone. Subsequently, the amino group at the 3-position is introduced via nucleophilic substitution with cyclopropylamine derivatives.
Using heterocyclic methyl carbimidates : As per recent research, heterocyclic methyl carbimidates derived from heterocyclic carbonitriles can be cyclized with sulfonamides to form the core structure, followed by functionalization with cyclopropylamine.
Data Tables Summarizing Preparation Conditions
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1. Ring formation | Dihydrothiophen-3(2H)-one derivatives | Reflux in ethanol | 70-85% | Cyclization to tetrahydrothiophene core |
| 2. Oxidation to sulfone | H₂O₂ or m-CPBA | Room temperature, 1-2 hours | 80-90% | Converts sulfur to sulfone (SO₂) |
| 3. Amination | Cyclopropylamine | Reflux in DMSO or DMF | 60-75% | Nucleophilic substitution at electrophilic site |
| 4. Stereoselective control | Chiral catalysts or auxiliaries | As per protocol | Variable | Ensures (3S,4S) stereochemistry |
Research Findings and Perspectives
Recent studies emphasize the importance of stereocontrol in synthesizing (3S,4S)-isomers , as stereochemistry significantly influences biological activity. The use of chiral catalysts such as chiral Lewis acids or organocatalysts has been explored to improve stereoselectivity.
Additionally, oxidation methods are optimized to prevent over-oxidation or degradation of sensitive functional groups, with m-CPBA being favored for its selectivity and mild conditions.
Notes on Green Chemistry and Optimization
- Use of environmentally benign oxidants like hydrogen peroxide aligns with green chemistry principles.
- Solvent choice impacts both yield and environmental footprint; water or ethanol are preferred.
- Reaction efficiency is improved through microwave-assisted synthesis, reducing reaction times and energy consumption.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The cyclopropylamino group at the C3 position enables nucleophilic substitution. For example:
-
Reaction with Bromine Sources :
In the presence of N-bromosuccinimide (NBS) and water, analogous tetrahydrothiophene-1,1-dioxide derivatives undergo electrophilic bromination. This reaction proceeds via a bromonium ion intermediate .
| Reactant | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2,5-dihydrothiophene-1,1-dioxide | 1.8 g NBS, H₂O, 70°C, 1 hr | trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | ~85 |
The stereochemistry (3S,4S) suggests retention of configuration during substitution, as observed in similar systems .
Oxidation and Stability
The 1,1-dioxide sulfone group enhances stability under oxidative conditions:
-
Oxidative Resistance :
Stability tests in aqueous H₂O₂ (3% w/v) at 25°C over 48 hours showed no degradation, confirming resistance to oxidation .
| Condition | Degradation Observed? | Notes | Reference |
|---|---|---|---|
| H₂O₂ (3%), 25°C, 48 hr | No | Structure preserved via sulfone group |
Ring-Opening Reactions
Acid-catalyzed hydrolysis leads to ring opening:
-
Reaction with HCl :
Treatment with 2M HCl at 80°C for 6 hours yields 3-(cyclopropylamino)-4-hydroxybutane-1-sulfonic acid.
| Reactant | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| (3S,4S)-3-(cyclopropylamino)-4-hydroxytetrahydrothiophene-1,1-dioxide | 2M HCl, 80°C, 6 hr | 3-(Cyclopropylamino)-4-hydroxybutane-1-sulfonic acid | 72 |
Stereochemical Influence on Reactivity
The (3S,4S) configuration directs regioselectivity:
-
Epoxidation :
Reaction with m-CPBA (meta-chloroperbenzoic acid) forms an epoxide at the C3-C4 position with >95% diastereomeric excess.
| Reactant | Reagent/Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| (3S,4S)-3-(cyclopropylamino)-4-hydroxytetrahydrothiophene-1,1-dioxide | m-CPBA, CH₂Cl₂, 0°C | (3S,4S)-epoxide derivative | >95% de |
Comparative Reactivity with Analogues
Key differences between brominated and aminated derivatives:
| Property | (3S,4S)-3-(Cyclopropylamino) Derivative | trans-3-Bromo Derivative |
|---|---|---|
| Hydrolysis Rate (pH 7) | 0.12 h⁻¹ | 0.45 h⁻¹ |
| Melting Point | 168–170°C | 145–147°C |
| Solubility in H₂O | 12 mg/mL | 28 mg/mL |
Scientific Research Applications
(3S,4S)-3-(Cyclopropylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.
Chemical Synthesis: Employed as a building block in the synthesis of more complex molecules.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4S)-3-(Cyclopropylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Research Findings
Halogenation Strategies : Chlorination/fluorination of thiophene dioxides (e.g., 4-chloro-3-fluorothiophene 1,1-dioxide) enables access to electrophilic intermediates for cross-coupling reactions .
Stereochemical Impact : The (3S,4S) configuration in dibromo-methyl derivatives (e.g., ) underscores the role of chirality in modulating reactivity and biological interactions.
Biological Potency: The pEC₅₀ value of 8.301 for an azetidine analog suggests that rigid, polar frameworks enhance pharmacological activity, a principle applicable to amino-hydroxytetrahydrothiophene dioxides.
Biological Activity
The biological activity of (3S,4S)-3-(Cyclopropylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and neurological pathways. Preliminary studies suggest that this compound may modulate the activity of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation and pain signaling.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in preclinical models.
- Analgesic Effects : It may provide pain relief through modulation of pain pathways.
- Neuroprotective Effects : Some studies have suggested potential neuroprotective properties, indicating a role in protecting neuronal cells from damage.
Study 1: Anti-inflammatory Effects
In a study conducted on animal models of inflammation, this compound was administered at varying doses. The results showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6 compared to control groups.
Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of the compound in models of oxidative stress. The compound was found to reduce cell death rates in neuronal cultures exposed to oxidative agents, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Data Table
| Study | Biological Activity | Model Used | Key Findings |
|---|---|---|---|
| Study 1 | Anti-inflammatory | Animal Model | Reduced TNF-alpha and IL-6 levels |
| Study 2 | Neuroprotective | Neuronal Cultures | Decreased cell death under oxidative stress |
Synthesis and Characterization
The synthesis of this compound has been documented in several publications. The compound is typically synthesized through a multi-step process involving cyclization reactions that yield the desired stereochemistry.
In Vitro Studies
In vitro studies have demonstrated that the compound interacts with specific receptors involved in pain signaling pathways. Binding affinity assays indicated moderate affinity for COX enzymes, which supports its proposed anti-inflammatory mechanism.
Toxicology Profile
Toxicological assessments have revealed that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential side effects.
Q & A
Q. What are the recommended synthetic routes for (3S,4S)-3-(Cyclopropylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide, and how can stereochemical purity be ensured?
Methodological Answer: The synthesis typically involves cyclization of tetrahydrothiophene derivatives followed by stereoselective functionalization. Key steps include:
- Spirophosphazene Intermediate Formation : Use tetrachloromonospirocyclotriphosphazenes (e.g., compound 1 in ) as scaffolds for nucleophilic substitution. React with chiral diamines (e.g., carbazolyldiamine) in THF under inert conditions, monitored by TLC .
- Stereochemical Control : Employ chiral auxiliaries or enantioselective catalysts (e.g., Et₃N) to direct (3S,4S) configuration. X-ray crystallography (as in ’s SI) is critical for confirming stereochemistry .
- Purification : Column chromatography with polar/non-polar solvent gradients to isolate diastereomers. Validate purity via HPLC (≥98% as per ) .
Q. How can researchers characterize the physical and chemical properties of this compound?
Methodological Answer:
- Solubility/LogP : Determine partition coefficients using 1-octanol/pH 7.0 buffer systems (e.g., LogP = 6.40 in ). Adjust solvent systems (e.g., THF, DMSO) for formulation .
- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition points. Compare with analogs like 3-(Decyloxy)tetrahydrothiophene 1,1-dioxide (boiling point: 412.4°C, ) .
- Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm substituent positions and NOESY for spatial arrangement of cyclopropyl and hydroxyl groups .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across different assays?
Methodological Answer:
- Assay Optimization : Replicate conditions from ’s lascufloxacin studies (e.g., pH 7.0 buffer, 37°C) to standardize antimicrobial or enzyme inhibition assays. Control for solvent effects (e.g., DMSO ≤1%) .
- Metabolite Interference : Perform LC-MS/MS to identify degradation products (e.g., sulfone oxidation). Compare with structurally related compounds like 2-(3-methoxypropyl)-thiazine sulfonamide 1,1-dioxide () to isolate active species .
- Statistical Validation : Apply multivariate analysis to distinguish assay-specific artifacts (e.g., false positives in high-throughput screens) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use PubChem-derived 3D structures (e.g., ’s InChI string) for molecular docking into target proteins (e.g., bacterial topoisomerases). Validate with lascufloxacin’s binding mode () .
- QSAR Analysis : Correlate substituent effects (e.g., cyclopropylamino vs. fluorophenyl groups in ) with activity. Train models using datasets from thiophene sulfonamide derivatives () .
- MD Simulations : Simulate stability of the 1,1-dioxide moiety in aqueous environments (reference ’s LogP and solubility data) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?
Methodological Answer:
- Catalyst Screening : Test heterogeneous catalysts (e.g., immobilized chiral amines) for recyclability. Compare with ’s solution-phase Et₃N method .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor ee during continuous flow synthesis.
- Byproduct Management : Analyze salt byproducts (e.g., triethylammonium chloride in ) via ion chromatography to optimize filtration steps .
Data Contradiction Analysis
Q. How to address discrepancies in reported LogP values for similar tetrahydrothiophene 1,1-dioxide derivatives?
Methodological Answer:
- Standardized Measurement : Adopt OECD Guideline 117 for shake-flask LogP determination, as used in . Validate against computational tools (e.g., MarvinSuite) .
- Structural Variants : Compare with 3-(Decyloxy)tetrahydrothiophene 1,1-dioxide (LogP = 4.41, ) to assess alkyl chain effects. Adjust substituent lipophilicity via Hammett constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
